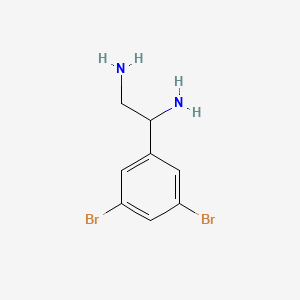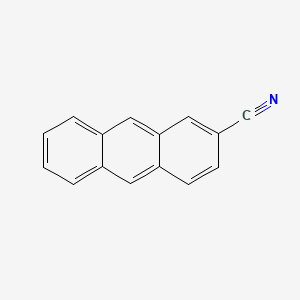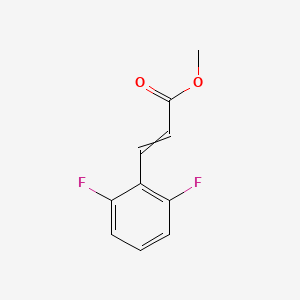
1H-2,10a-Ethanophenanthrene, kaur-16-en-15-one deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,9R)-2,6,8-tris(acétyloxy)-12-hydroxy-5,5,9-triméthyl-14-méthylidène-15-oxotétracyclo[11210(1),(1)?0?,?]hexadécane-11-yl acétate est un composé organique complexe caractérisé par ses multiples groupes fonctionnels, y compris les groupes acétyloxy, hydroxy et méthylidène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (1R,9R)-2,6,8-tris(acétyloxy)-12-hydroxy-5,5,9-triméthyl-14-méthylidène-15-oxotétracyclo[11.2.1.0(1),(1)?.0?,?]hexadécane-11-yl acétate implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Le processus comprend souvent :
Formation du noyau tétracyclique : Cette étape implique des réactions de cyclisation qui forment la structure de base du composé.
Modifications des groupes fonctionnels : Introduction des groupes acétyloxy et hydroxy par des réactions d’estérification et d’hydroxylation.
Modifications finales : Ajout de groupes méthylidène et d’autres groupes pour obtenir la structure finale.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité et la possibilité de mise à l’échelle.
Analyse Des Réactions Chimiques
Types de réactions
(1R,9R)-2,6,8-tris(acétyloxy)-12-hydroxy-5,5,9-triméthyl-14-méthylidène-15-oxotétracyclo[11.2.1.0(1),(1)?.0?,?]hexadécane-11-yl acétate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour modifier ses groupes fonctionnels, par exemple en convertissant les cétones en alcools.
Substitution : Les groupes acétyloxy peuvent être remplacés par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Les nucléophiles tels que les ions hydroxyde (OH-) et les amines sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
(1R,9R)-2,6,8-tris(acétyloxy)-12-hydroxy-5,5,9-triméthyl-14-méthylidène-15-oxotétracyclo[11.2.1.0(1),(1)?.0?,?]hexadécane-11-yl acétate a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier des réactions et des mécanismes organiques complexes.
Biologie : Investigué pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel thérapeutique dans le développement de médicaments.
Industrie : Utilisé dans la synthèse de matériaux de pointe et comme précurseur d’autres composés organiques complexes.
Applications De Recherche Scientifique
(1R,9R)-2,6,8-tris(acetyloxy)-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxotetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-11-yl acetate has diverse applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
Le mécanisme par lequel (1R,9R)-2,6,8-tris(acétyloxy)-12-hydroxy-5,5,9-triméthyl-14-méthylidène-15-oxotétracyclo[11.2.1.0(1),(1)?.0?,?]hexadécane-11-yl acétate exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Celles-ci peuvent inclure :
Cibles moléculaires : Enzymes, récepteurs et autres protéines auxquelles le composé se lie ou qu’il modifie.
Voies : Voies biologiques affectées par le composé, telles que la transduction du signal et les voies métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
Caféine : Un alcaloïde à structure purine, connu pour ses propriétés stimulantes.
Dichloroaniline : Un dérivé de l’aniline avec deux atomes de chlore, utilisé dans la production de colorants et d’herbicides.
Unicité
(1R,9R)-2,6,8-tris(acétyloxy)-12-hydroxy-5,5,9-triméthyl-14-méthylidène-15-oxotétracyclo[11210(1),(1)?
Propriétés
Formule moléculaire |
C28H38O10 |
|---|---|
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
[(1R,9R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C28H38O10/c1-12-17-11-28(25(12)34)21(37-15(4)31)9-18-26(6,7)19(35-13(2)29)10-20(36-14(3)30)27(18,8)24(28)23(22(17)33)38-16(5)32/h17-24,33H,1,9-11H2,2-8H3/t17?,18?,19?,20?,21?,22?,23?,24?,27-,28-/m0/s1 |
Clé InChI |
UHAGZLPOLNCLEQ-RGAHKJMTSA-N |
SMILES isomérique |
CC(=O)OC1CC2[C@@](C(CC(C2(C)C)OC(=O)C)OC(=O)C)(C3[C@]14CC(C(C3OC(=O)C)O)C(=C)C4=O)C |
SMILES canonique |
CC(=O)OC1CC2C(C(CC(C2(C3C14CC(C(C3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-4-[(2-bromophenylamino)methyl]piperidine](/img/structure/B12434820.png)
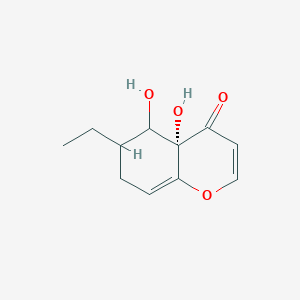
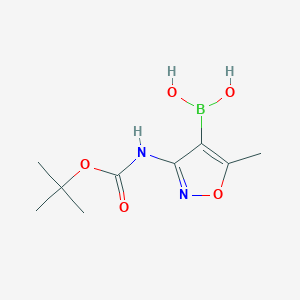
![(4-nitrophenyl)methyl (5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12434831.png)
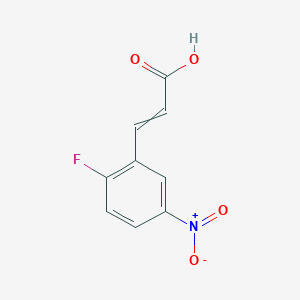

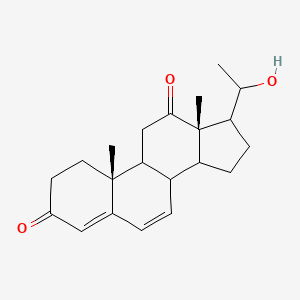
![[(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B12434850.png)
![2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B12434858.png)
![[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride](/img/structure/B12434861.png)
